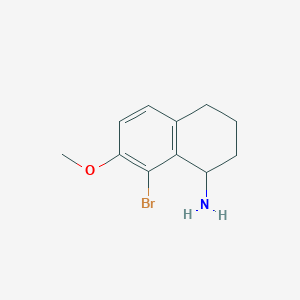![molecular formula C8H12N2O2 B13172786 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a chemical compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multiple steps. One common method includes the alkylation of pyrrolo[3,4-c]pyridine-1,3-dione with appropriate reagents to introduce the methyl group at the desired position . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and nucleophiles like NaH. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential analgesic and sedative properties. It has shown activity in pain management tests and may serve as a lead compound for developing new pain relief medications.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It has been investigated for its potential effects on various biological pathways and targets, including enzyme inhibition and receptor modulation.
作用機序
The mechanism of action of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some similar compounds include:
1H-pyrrolo[3,4-c]pyridine-1,3-dione: The parent compound without the methyl group.
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate: A derivative with a tert-butyl group and a carboxylate functional group.
Uniqueness
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potency and selectivity in certain applications compared to its analogs.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
5-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10-3-2-5-6(4-10)8(12)9-7(5)11/h5-6H,2-4H2,1H3,(H,9,11,12) |
InChIキー |
KISGTJKNXBSIBU-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2C(C1)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


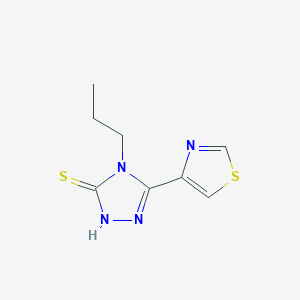
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)

![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
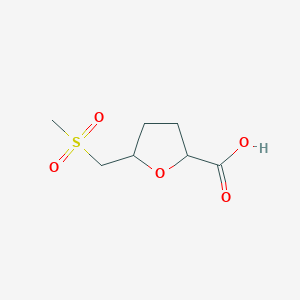
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
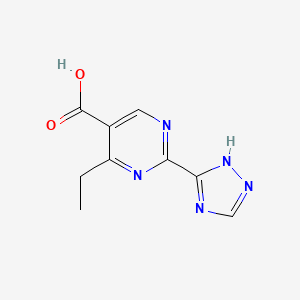
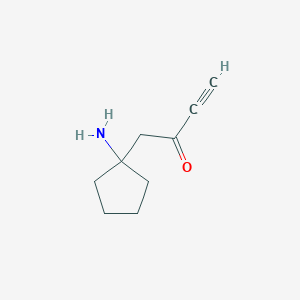
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
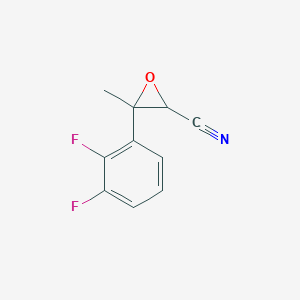
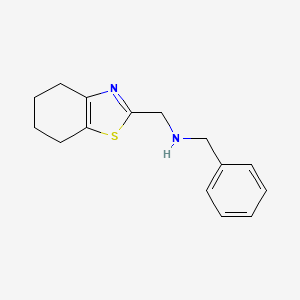
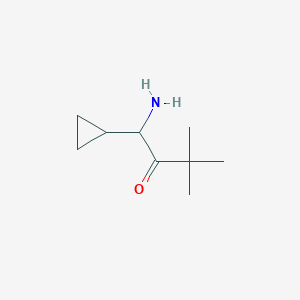
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
